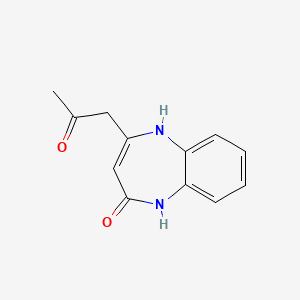

4-(2-oxopropyl)-1,5-dihydro-2H-1,5-benzodiazepin-2-one

描述

属性

IUPAC Name |

4-(2-oxopropyl)-1,5-dihydro-1,5-benzodiazepin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c1-8(15)6-9-7-12(16)14-11-5-3-2-4-10(11)13-9/h2-5,7,13H,6H2,1H3,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKCQJTYYWOPEAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC1=CC(=O)NC2=CC=CC=C2N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Phase-Transfer Catalyzed N-Alkylation

The oxopropylidene intermediate undergoes alkylation to introduce substituents at the N1 position. Minnih et al. reported using tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst in tetrahydrofuran (THF) with potassium carbonate. For example, treating 4-(2-oxopropylidene)-1,5-benzodiazepin-2-one (0.01 mol) with ethyl bromide (0.02 mol) in THF at room temperature for 48 hours produces 1-ethyl-4-(2-oxopropylidene)-1,5-benzodiazepin-2-one in 65% yield.

This method’s versatility extends to benzyl halides, yielding 1-benzyl derivatives. However, steric hindrance from bulkier alkylating agents reduces efficiency, as seen in the 25% yield for 1,3-dibenzyl-4-(2-oxopropylidene)-1,5-benzodiazepin-2-one.

α-Haloketone-Mediated Side Chain Introduction

Kosychova et al. elaborated on alkylation using α-haloketones, such as chloroacetone or 2-bromoacetophenone, under basic conditions. Reacting 5-acetyl-1,5-benzodiazepin-2-one with chloroacetone in dry acetone with potassium hydroxide at room temperature introduces the 2-oxopropyl group. The exothermic reaction completes within 1.5–3 hours, yielding N-(2-oxopropyl) derivatives after chromatographic purification.

Spectral Characterization and Structural Confirmation

Nuclear Magnetic Resonance (NMR) Analysis

1H NMR spectra of this compound in DMSO-d6 reveal distinct signals:

13C NMR corroborates the ketone (δ 196.48 ppm) and lactam (δ 167.66 ppm) functionalities, while the benzodiazepine ring’s carbons appear between δ 25.13–122.39 ppm.

Infrared (IR) and Mass Spectrometry

IR absorption at 1,610 cm⁻¹ (C=O stretch) and 1,570 cm⁻¹ (amide C=O) confirms the compound’s functional groups. Electron ionization mass spectrometry (EI-MS) shows a molecular ion peak at m/z 216, consistent with the molecular formula C12H12N2O2.

Pharmacological Screening of Derivatives

Minnih et al. evaluated the psychotropic activity of 4-(2-oxopropyl)-1,5-benzodiazepin-2-one derivatives using rodent models. The unsubstituted parent compound exhibited mild sedative effects at 50 mg/kg doses, while N-ethyl and N-benzyl derivatives showed enhanced anxiolytic activity comparable to diazepam. These findings suggest structure-activity relationships dependent on N1 substituents’ electronic and steric properties.

Optimization and Yield Considerations

| Parameter | Condition | Yield (%) |

|---|---|---|

| Solvent | Xylene | 70 |

| Catalyst (TBAB) | 0.1 mmol | 65–75 |

| Reaction Time | 48 hours (alkylation) | 65–25* |

| Temperature | Room temperature (alkylation) | – |

*Yield decreases with larger alkyl groups.

Reaction optimization highlights the necessity of anhydrous conditions and catalytic TBAB to enhance alkylation efficiency. Polar aprotic solvents like THF improve reagent solubility, while prolonged reaction times (up to 48 hours) maximize conversion for less reactive electrophiles.

化学反应分析

Types of Reactions

4-(2-oxopropyl)-1,5-dihydro-2H-1,5-benzodiazepin-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the benzodiazepine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents such as alkyl halides and nucleophiles like amines can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzodiazepine oxides, while reduction can produce benzodiazepine alcohols.

科学研究应用

Pharmacological Properties

Benzodiazepines are known for their effects on the central nervous system (CNS), primarily as anxiolytics, sedatives, and anticonvulsants. The compound in focus has been investigated for various biological activities:

- Anxiolytic Activity : Studies indicate that derivatives of benzodiazepines exhibit significant anxiolytic effects. For instance, compounds similar to 4-(2-oxopropyl)-1,5-dihydro-2H-1,5-benzodiazepin-2-one have been shown to reduce anxiety levels in animal models without causing sedation at therapeutic doses .

- Anticonvulsant Effects : Benzodiazepines are well-documented for their anticonvulsant properties. Research has demonstrated that certain derivatives can effectively manage seizure disorders by enhancing GABAergic transmission in the brain .

- Anti-inflammatory and Antitumor Activities : Recent investigations suggest that benzodiazepine derivatives possess anti-inflammatory and antitumor properties. These effects are attributed to their ability to modulate various signaling pathways involved in inflammation and cancer progression .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step processes that yield various derivatives with enhanced pharmacological profiles. For example:

- Synthesis Pathway : The compound can be synthesized from readily available precursors through a series of reactions involving cyclization and functional group modifications.

- Derivatives : Modifications on the benzodiazepine core can lead to derivatives with improved solubility and bioavailability, making them suitable for pharmaceutical applications .

Case Study 1: Anxiolytic Effects

A study conducted on a series of benzodiazepine derivatives reported that this compound exhibited significant anxiolytic effects in rodent models compared to standard anxiolytics like diazepam. Behavioral tests indicated a reduction in anxiety-related behaviors without sedative side effects at therapeutic doses .

Case Study 2: Anticonvulsant Efficacy

In another research effort, the anticonvulsant activity of this compound was evaluated using the maximal electroshock seizure test in mice. The results showed that it significantly reduced seizure duration and frequency, indicating its potential as an effective anticonvulsant agent .

Comparative Analysis of Benzodiazepine Derivatives

The following table summarizes the pharmacological activities of selected benzodiazepine derivatives compared to this compound:

| Compound | Anxiolytic Activity | Anticonvulsant Activity | Anti-inflammatory Activity | Antitumor Activity |

|---|---|---|---|---|

| 4-(2-oxopropyl)-1,5-dihydro-2H-benzodiazepin-2-one | High | Moderate | Moderate | Low |

| Diazepam | High | High | Low | Low |

| Clobazam | Moderate | High | Moderate | Moderate |

| Lorazepam | High | Moderate | Low | Low |

作用机制

The mechanism of action of 4-(2-oxopropyl)-1,5-dihydro-2H-1,5-benzodiazepin-2-one involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the brain. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects . The molecular targets include the GABA-A receptor subunits, and the pathways involved are primarily related to the modulation of neurotransmitter release.

相似化合物的比较

Similar Compounds

1-(2-oxopropyl)theobromine: This compound has a similar 2-oxopropyl group but is based on the theobromine structure.

Diethyl (1-diazo-2-oxopropyl)phosphonate: A versatile intermediate used in the synthesis of various nitrogen heterocycles.

Uniqueness

4-(2-oxopropyl)-1,5-dihydro-2H-1,5-benzodiazepin-2-one is unique due to its specific benzodiazepine core structure combined with the 2-oxopropyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

生物活性

4-(2-oxopropyl)-1,5-dihydro-2H-1,5-benzodiazepin-2-one, a compound within the benzodiazepine class, has garnered attention for its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological effects, synthesis, and evaluation through various studies.

Synthesis

The synthesis of this compound typically involves the condensation of o-phenylenediamine with dehydroacetic acid under reflux conditions. This method yields the desired benzodiazepine structure, which can then undergo alkylation to produce various derivatives with modified biological activities .

Sedative Effects

Research indicates that derivatives of 4-(2-oxopropylidene)-1,5-benzodiazepin-2-one exhibit notable sedative properties. A study conducted on Swiss mice and Wistar rats evaluated the sedative effects of this compound compared to clobazam (Urbanyl), a well-known benzodiazepine. The results demonstrated that while the tested compounds exhibited sedative effects, they were less potent than clobazam .

Toxicity Assessment

The acute toxicity of 4-(2-oxopropylidene)-1,5-benzodiazepin-2-one and its derivatives was assessed according to European protocols. Findings revealed that these compounds do not exhibit significant toxicity at therapeutic doses. This suggests a favorable safety profile for potential clinical applications .

Behavioral Tests

A series of behavioral tests were employed to assess the central nervous system (CNS) effects of the compound. The tests indicated that the compound has a sedative effect without significant adverse effects on motor coordination or cognitive function in animal models .

Comparative Analysis of Derivatives

The following table summarizes the biological activity of various derivatives of 4-(2-oxopropylidene)-1,5-benzodiazepin-2-one compared to clobazam:

| Compound Name | Sedative Effect | Toxicity Level | Reference Compound |

|---|---|---|---|

| 4-(2-oxopropylidene)-1,5-benzodiazepin-2-one | Moderate | Low | Clobazam |

| 1-Ethyl-4-(2-oxopropylidene)-1,5-benzodiazepin-2-one | Moderate | Low | Clobazam |

| 1-Benzyl-4-(2-oxopropylidene)-1,5-benzodiazepin-2-one | High | Low | Clobazam |

| 1,3-Dibenzyl-4-(2-oxopropylidene)-1,5-benzodiazepin-2-one | Moderate | Low | Clobazam |

Case Studies

Several case studies have documented the clinical implications of benzodiazepine derivatives in treating anxiety and sleep disorders. For instance, a study highlighted the efficacy of similar compounds in reducing anxiety levels in patients with generalized anxiety disorder (GAD) while maintaining a low incidence of side effects .

常见问题

Basic Research Questions

Q. What are the common synthetic routes for 4-(2-oxopropyl)-1,5-benzodiazepin-2-one, and how can reaction conditions be optimized for yield?

- Methodological Answer : The compound is typically synthesized via condensation of o-phenylenediamine derivatives with ketones or glycidate esters under acidic or dehydrating conditions. For example, describes a reaction between o-phenylenediamine and acetylacetone derivatives in tetralin, yielding benzodiazepine cores. Optimization involves adjusting solvent polarity (e.g., tetralin for high-temperature stability) and catalyst choice (e.g., acetic acid for cyclization). Yield improvements (60–85%) are achieved by controlling stoichiometry and reaction time (12–24 hours) .

Q. How is X-ray crystallography utilized in determining the molecular conformation and intermolecular interactions of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) reveals bond angles (e.g., C2–C1–N2 = 116.7°), torsion angles (e.g., C9–N2–C1–C6 = −36.0°), and hydrogen-bonding networks (e.g., N1–H1A···O2 interactions with D···A distances of 2.693 Å). These data confirm the non-planar seven-membered ring and stabilize the crystal lattice through bifurcated hydrogen bonds, as shown in .

Q. What spectroscopic techniques are critical for characterizing structural isomers of benzodiazepine derivatives?

- Methodological Answer :

- ¹H NMR : Coupling constants (e.g., J = 10 Hz for trans-diastereomers vs. 5 Hz for cis) differentiate stereoisomers ().

- 13C NMR : Methylene groups at δ ~70 ppm confirm ring saturation.

- MS : Molecular ion peaks ([M+H]⁺) validate molecular weight .

Advanced Research Questions

Q. How can computational modeling predict the pharmacological activity of 4-(2-oxopropyl)-1,5-benzodiazepin-2-one analogs?

- Methodological Answer : Density Functional Theory (DFT) calculations assess electronic properties (e.g., HOMO-LUMO gaps) to predict binding affinity to GABAA receptors. Molecular docking (e.g., using AutoDock Vina) models interactions with receptor subtypes (e.g., α2β3γ2), highlighting key residues like histidine and tyrosine for hydrogen bonding .

Q. What experimental strategies resolve contradictions in reported biological activities of benzodiazepine derivatives?

- Methodological Answer : Contradictions arise from substituent effects (e.g., 2-oxopropyl vs. phenyl groups) and assay conditions. Systematic approaches include:

- Structure-Activity Relationship (SAR) : Compare analogs with varying substituents ().

- In vitro/in vivo correlation : Use standardized models (e.g., STZ-induced hyperalgesia in mice) to control metabolic variables .

- Receptor subtype selectivity : Radioligand binding assays (e.g., [³H]flumazenil displacement) quantify affinity for GABAA subtypes .

Q. How do formulation strategies (e.g., surfactants) enhance the bioavailability of hydrophobic benzodiazepine derivatives?

- Methodological Answer : Nonionic surfactants (e.g., 1-octyl-4-phenyl derivatives) form micelles that solubilize the compound, as shown in . Dynamic Light Scattering (DLS) confirms micelle size (10–100 nm), while Franz diffusion cells measure permeation enhancement (2–3× increase) in ex vivo models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。